molecular formula C19H15ClN2O4S2 B12155238 (Z)-4-chloro-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

(Z)-4-chloro-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No.: B12155238
M. Wt: 434.9 g/mol
InChI Key: SNYJDMXCEAJYSP-SXGWCWSVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-chloro-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide typically involves a multi-step process. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 4-chloro-N-(4-oxo-2-thioxothiazolidin-3-yl)benzamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-chloro-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-4-chloro-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-4-chloro-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the active site .

Properties

Molecular Formula

C19H15ClN2O4S2

Molecular Weight

434.9 g/mol

IUPAC Name

4-chloro-N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C19H15ClN2O4S2/c1-25-14-8-5-12(15(10-14)26-2)9-16-18(24)22(19(27)28-16)21-17(23)11-3-6-13(20)7-4-11/h3-10H,1-2H3,(H,21,23)/b16-9-

InChI Key

SNYJDMXCEAJYSP-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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